molecular formula C22H19ClN2O5S B3591568 N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide

N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide

Cat. No.: B3591568
M. Wt: 458.9 g/mol
InChI Key: MHSNJQUVMAHJEJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide is a complex organic compound that features a benzodioxole ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide typically involves multiple steps:

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzodioxole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Amide Bond Formation: The final step involves coupling the sulfonamide derivative with 2-chlorobenzylamine and benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the benzamide and sulfonamide groups.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.

    Pathway Modulation: It affects biochemical pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in its amine structure.

    2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Contains a benzodioxole ring with different functional groups.

Uniqueness

N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide is unique due to its combination of benzodioxole and benzamide structures, along with the sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-31(27,28)25(13-16-4-2-3-5-19(16)23)18-9-6-15(7-10-18)22(26)24-17-8-11-20-21(12-17)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNJQUVMAHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
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N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
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N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
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N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
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N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide
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N-(2H-1,3-Benzodioxol-5-YL)-4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}benzamide

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